molecular formula C23H23N3O2 B6468193 2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640896-78-0

2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468193
CAS No.: 2640896-78-0
M. Wt: 373.4 g/mol
InChI Key: PABMYGNLZJZDGD-UHFFFAOYSA-N
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Description

2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique structure combining elements of benzopyran, piperidine, and naphthyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of 3,4-dihydro-1H-2-benzopyran, which is then subjected to acylation to introduce the carbonyl group. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. Finally, the naphthyridine moiety is introduced through a coupling reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzopyran, piperidine, and naphthyridine, such as:

  • 3,4-dihydro-1H-2-benzopyran derivatives
  • Piperidinyl naphthyridines
  • Benzopyranone derivatives

Uniqueness

What sets 2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-23(21-19-6-2-1-4-16(19)11-15-28-21)26-13-9-17(10-14-26)20-8-7-18-5-3-12-24-22(18)25-20/h1-8,12,17,21H,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABMYGNLZJZDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4C5=CC=CC=C5CCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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